rac-(3aR,6aR)-3a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole hydrochloride, cis
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Overview
Description
rac-(3aR,6aR)-3a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole hydrochloride, cis is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a fused ring system containing both furan and pyrrole rings, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aR)-3a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole hydrochloride, cis typically involves the condensation of appropriate precursors under controlled conditions. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild conditions and in good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale Paal-Knorr synthesis or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,6aR)-3a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole hydrochloride, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl, sulfonyl, or benzoyl groups.
Scientific Research Applications
rac-(3aR,6aR)-3a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole hydrochloride, cis has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(3aR,6aR)-3a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole hydrochloride, cis involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Molecular docking studies have shown that the interaction with specific proteins can lead to significant biological effects .
Comparison with Similar Compounds
Similar Compounds
- rac-(4aR,7aR)-4a-(methoxymethyl)-octahydropyrano[2,3-c]pyrrole hydrochloride, cis
- rac-(3aR,6aR)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione hydrochloride
Uniqueness
rac-(3aR,6aR)-3a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole hydrochloride, cis is unique due to its specific fused ring system and the presence of a methoxymethyl group
Properties
Molecular Formula |
C8H16ClNO2 |
---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
(3aR,6aR)-3a-(methoxymethyl)-2,3,4,5,6,6a-hexahydrofuro[2,3-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-10-6-8-2-3-11-7(8)4-9-5-8;/h7,9H,2-6H2,1H3;1H/t7-,8+;/m0./s1 |
InChI Key |
FCKCWEYSFCRPJE-KZYPOYLOSA-N |
Isomeric SMILES |
COC[C@]12CCO[C@H]1CNC2.Cl |
Canonical SMILES |
COCC12CCOC1CNC2.Cl |
Origin of Product |
United States |
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